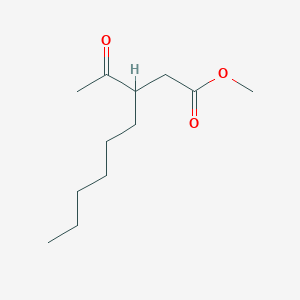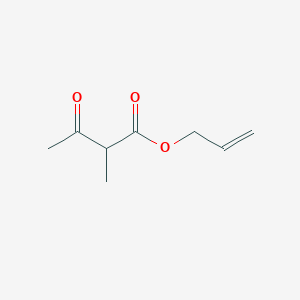
Prop-2-en-1-yl 2-methyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is an organic compound with the molecular formula C₇H₁₀O₃. It is also known as allyl acetoacetate. This compound is an ester derived from butanoic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester typically involves the esterification of acetoacetic acid with allyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
Acetoacetic acid+Allyl alcoholH2SO4Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester+Water
Industrial Production Methods
In industrial settings, the production of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester involves its reactivity as an ester. It can undergo hydrolysis to form acetoacetic acid and allyl alcohol. The ester group can also participate in nucleophilic substitution reactions, where the ester is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, 2-methylpropyl ester: Similar in structure but with a different alkyl group.
Butanoic acid, 2-methyl-3-oxo-, methyl ester: Similar ester but with a methyl group instead of an allyl group.
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar ester but with an ethyl group.
Uniqueness
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is unique due to its allyl group, which provides additional reactivity and versatility in organic synthesis. The presence of the allyl group allows for reactions such as allylic substitution and polymerization, which are not possible with other similar esters.
Properties
CAS No. |
111903-66-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
prop-2-enyl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C8H12O3/c1-4-5-11-8(10)6(2)7(3)9/h4,6H,1,5H2,2-3H3 |
InChI Key |
JAOKEDBTEFILQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
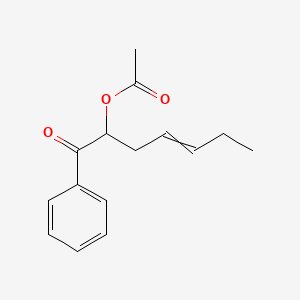
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
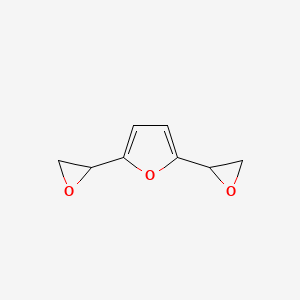
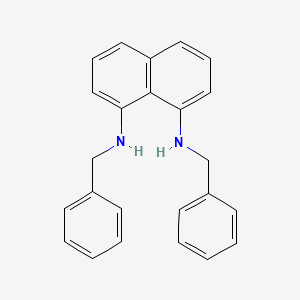
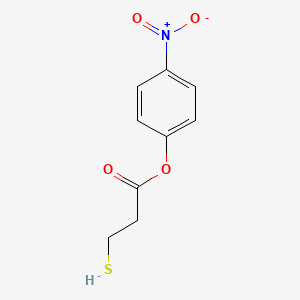
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
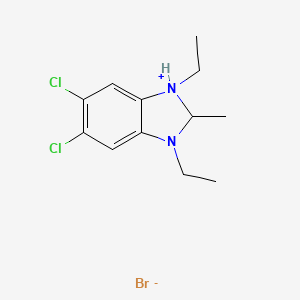
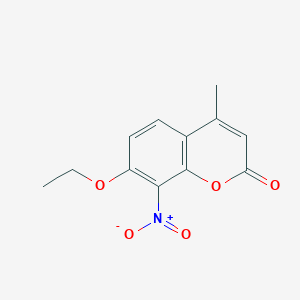

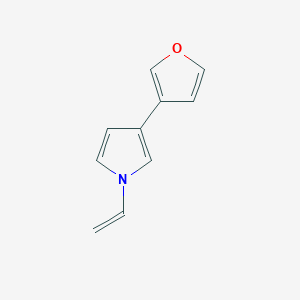
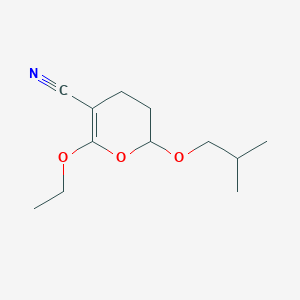
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
